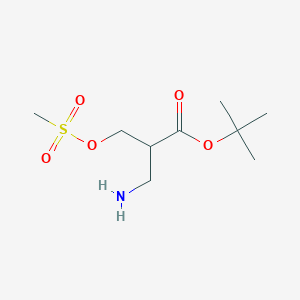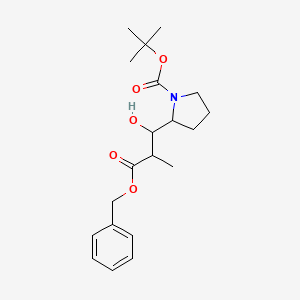
4-Amino-2,5-diiodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2,5-diiodobenzoic acid is an organic compound with the molecular formula C7H5I2NO2 It is a derivative of benzoic acid, where two iodine atoms are substituted at the 2nd and 5th positions, and an amino group is substituted at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5-diiodobenzoic acid typically involves the iodination of 4-aminobenzoic acid. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide in an acidic medium. The reaction is usually conducted at elevated temperatures to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-2,5-diiodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions with terminal alkynes to form new carbon-carbon bonds.
Complex Formation: It can form complexes with other molecules, such as cycloheptaamylose.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used for the iodination process.
Catalysts: Palladium catalysts are used in coupling reactions.
Solvents: Acetic acid and other polar solvents are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed:
Substituted Benzoic Acids: Depending on the substituents introduced, various derivatives of benzoic acid can be formed.
Coupled Products: Products of coupling reactions with alkynes or other aromatic compounds.
Applications De Recherche Scientifique
4-Amino-2,5-diiodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-2,5-diiodobenzoic acid involves its interaction with specific molecular targets. The amino and iodine groups play crucial roles in modulating its reactivity and binding affinity. The compound can form hydrogen bonds and engage in iodine bonding interactions, which influence its biological and chemical activities.
Comparaison Avec Des Composés Similaires
2,5-Diiodobenzoic Acid: Lacks the amino group, making it less reactive in certain biological contexts.
4-Amino-3,5-diiodobenzoic Acid: Similar structure but with different iodine substitution, leading to distinct chemical properties.
4-Aminobenzoic Acid: Lacks iodine atoms, resulting in different reactivity and applications.
Propriétés
Formule moléculaire |
C7H5I2NO2 |
|---|---|
Poids moléculaire |
388.93 g/mol |
Nom IUPAC |
4-amino-2,5-diiodobenzoic acid |
InChI |
InChI=1S/C7H5I2NO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) |
Clé InChI |
KSONWPNJTPASLA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1I)N)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14794584.png)
![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B14794591.png)
![6-(tert-Butyl) 7-ethyl (1R,5S,7S)-3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B14794599.png)
![{2-[(3-Methylphenyl)methyl]phenyl}(naphthalen-1-YL)methanone](/img/structure/B14794606.png)
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-ethylamino]pyrrolidine-1-carboxylate](/img/structure/B14794620.png)
![2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one](/img/structure/B14794628.png)




![(4AR,10BR)-8-Chloro-4-methyl-1H,2H,3H,4H,4AH,5H,6H,10BH-benzo[F]quinolin-3-one](/img/structure/B14794671.png)
![Tert-butyl 5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B14794675.png)
![(2S)-2-amino-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide; trifluoroacetic acid](/img/structure/B14794688.png)
